N-Cyclopentylidene-4-methylbenzenesulfonamide

Hydrogen-bond donor solubility N-sulfonylimine

Researchers facing proton-transfer side reactions with saturated sulfonamides under anhydrous conditions require a non-HBD electrophile. This cyclic N-sulfonylimine offers: - Zero HBD for compatibility with Lewis acids & organometallics. - Ring strain-tuned C=N bond for oxaziridine & aziridine synthesis. - Mild Raney-Ni reduction to sulfonamides, no high-pressure H2 needed. - Rigid scaffold (2 rotatable bonds, complexity 351) for fragment-based design. - cis/trans oxaziridine isomerism for configurational studies.

Molecular Formula C12H15NO2S
Molecular Weight 237.32 g/mol
CAS No. 118616-82-3
Cat. No. B045269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopentylidene-4-methylbenzenesulfonamide
CAS118616-82-3
SynonymsBenzenesulfonamide, N-cyclopentylidene-4-methyl- (9CI)
Molecular FormulaC12H15NO2S
Molecular Weight237.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N=C2CCCC2
InChIInChI=1S/C12H15NO2S/c1-10-6-8-12(9-7-10)16(14,15)13-11-4-2-3-5-11/h6-9H,2-5H2,1H3
InChIKeyHUGZBNANLQKIKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentylidene-4-methylbenzenesulfonamide (CAS 118616-82-3): A Cyclic N-Sulfonylimine Building Block for Procurement


N-Cyclopentylidene-4-methylbenzenesulfonamide (CAS 118616-82-3) is a cyclic N-sulfonylimine featuring a cyclopentylidene moiety attached to a p-toluenesulfonyl group . It belongs to the broader class of N-sulfonylimines, which serve as versatile electrophilic intermediates in organic synthesis, including as precursors to oxaziridines, aziridines, and sulfonamides . Unlike its saturated counterpart N-cyclopentyl-4-methylbenzenesulfonamide (CAS 65032-48-6), this compound contains a C=N double bond, imparting distinct reactivity profiles relevant to stereoselective transformations and late-stage functionalization strategies [1].

Why N-Cyclopentylidene-4-methylbenzenesulfonamide Cannot Be Replaced by Generic N-Sulfonylimines or Saturated Analogs


Generic substitution of N-cyclopentylidene-4-methylbenzenesulfonamide with other N-sulfonylimines or the saturated N-cyclopentyl-4-methylbenzenesulfonamide can lead to divergent reaction outcomes. The compound's electrophilic C=N bond is finely tuned by the cyclopentylidene ring strain and the electron-withdrawing tosyl group, which collectively govern its reactivity in cycloadditions, reductions, and oxaziridine formation . Critically, it possesses zero hydrogen-bond donor atoms (computed exact mass: 237.08200 Da) , whereas the saturated analog contains an N–H donor—a distinction that directly impacts solubility, metal coordination behavior, and compatibility with moisture-sensitive or protic conditions. The following quantitative evidence substantiates why this specific imine must be explicitly specified in procurement and experimental protocols.

Head-to-Head Quantitative Evidence: Why N-Cyclopentylidene-4-methylbenzenesulfonamide Outperforms Closest Analogs


Hydrogen-Bond Donor Count: Imine vs. Saturated Analog Differentiation

N-Cyclopentylidene-4-methylbenzenesulfonamide possesses zero hydrogen-bond donor atoms, in contrast to its saturated analog N-cyclopentyl-4-methylbenzenesulfonamide (CAS 65032-48-6) which contains one N–H donor . This structural distinction directly impacts physicochemical properties such as solubility in aprotic solvents and metal-coordination behavior. In applications requiring strictly aprotic environments—such as organometallic catalysis or anhydride-mediated coupling reactions—the absence of an acidic proton eliminates competing proton-transfer side reactions that plague saturated sulfonamides.

Hydrogen-bond donor solubility N-sulfonylimine

First Reported cis-trans Isomerism in N-Sulphonyloxaziridines Enabled by Cyclopentylidene Precursor

Jennings, Watson, and Boyd (1988) demonstrated that N-cyclopentylidene-4-methylbenzenesulfonamide serves as the direct precursor to 3,3-disubstituted 2-sulphonyloxaziridines, providing the first reported examples of cis-trans isomerism attributable to configurationally stable nitrogen invertomers [1]. This stereochemical outcome is contingent on the specific cyclopentylidene substitution pattern; analogous precursors with different ketone-derived imines did not exhibit the same invertomer stability or isolation capability. The finding establishes this compound as uniquely suited for studying and exploiting nitrogen-centered chirality in oxaziridine-mediated oxidations.

N-sulphonyloxaziridine nitrogen invertomers stereochemistry

Raney-Ni/EtOH Reduction: Cyclic N-Sulfonylimine Substrate Scope and Yield Benchmarking

In a 2020 study on the reduction of N-sulfonylimines with Raney nickel in ethanol, N-cyclopentylidene-4-methylbenzenesulfonamide was included within a diverse substrate scope that demonstrated good yields of the corresponding sulfonamides under mild, hydrogen-gas-free conditions . This protocol, which operates without external hydrogen pressure, contrasts with traditional catalytic hydrogenation methods that often require elevated pressures and specialized equipment. The cyclic imine substrate class yielded the expected reduced sulfonamide products, confirming the compatibility of the cyclopentylidene imine with this operationally simple and cost-effective reduction manifold.

Raney nickel N-sulfonylimine reduction sulfonamide synthesis

Molecular Complexity and Rotatable Bond Profile vs. Acyclic N-Sulfonylimines

The compound exhibits a molecular complexity score of 351 and only 2 rotatable bonds (versus acyclic N-sulfonylimines which typically have 3–5 rotatable bonds) . Lower rotatable bond counts are correlated with improved oral bioavailability and target-binding affinity in medicinal chemistry campaigns, as established by Veber et al. This constrained cyclic imine architecture provides a more rigid pharmacophoric scaffold compared to flexible-chain N-sulfonylimine analogs, which may translate into superior target selectivity when incorporated into bioactive molecule design.

molecular complexity rotatable bonds drug-like properties

Procurement-Driven Application Scenarios for N-Cyclopentylidene-4-methylbenzenesulfonamide


Stereochemical Probe and Chiral Oxaziridine Synthesis

Based on the first reported cis-trans isomerism in N-sulphonyloxaziridines derived from this imine precursor , research groups focused on nitrogen inversion dynamics, chiral oxidant development, and stereoselective C–H amination should procure this compound as the entry point to configurational isomerism studies that are inaccessible with other N-sulfonylimines.

Safe, Hydrogen-Free Reduction to Cyclopentyl Sulfonamides

Laboratories without high-pressure hydrogenation infrastructure can utilize the Raney-Ni/EtOH reduction protocol demonstrated on this N-sulfonylimine substrate class to generate cyclopentyl-substituted sulfonamides under mild, operationally simple conditions. This directly addresses procurement needs for safer and more scalable sulfonamide synthesis.

Fragment-Based Drug Design Leveraging Constrained Cyclic Architecture

With only 2 rotatable bonds and high molecular complexity (score 351) , this imine scaffold provides a rigid, three-dimensional starting point for fragment elaboration. Medicinal chemistry teams seeking to improve binding entropy and target selectivity should specify this compound over more flexible, acyclic N-sulfonylimine alternatives.

Aprotic Organometallic and Catalytic Process Chemistry

The complete absence of hydrogen-bond donor atoms (0 HBD) makes this imine compatible with highly moisture-sensitive and protic-condition-intolerant catalytic systems—such as those employing Lewis acidic metals, Grignard reagents, or anhydride coupling partners—where saturated sulfonamide analogs would introduce competing proton-transfer side reactions.

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